molecular formula C10H19NO3 B8134322 tert-butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate

tert-butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate

Cat. No.: B8134322
M. Wt: 201.26 g/mol
InChI Key: FRRCSAZNGYCTLR-MRVPVSSYSA-N
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Description

tert-Butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate: is a compound that belongs to the class of carbamate esters. These compounds are characterized by the presence of a carbamate group, which is an ester of carbamic acid. The tert-butyl group in this compound provides steric hindrance, making it a useful protecting group in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl-containing alcohol under basic conditions. For example, the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols followed by acidic N-deprotection is a common method .

Industrial Production Methods: Industrial production methods for this compound often involve scalable and sustainable techniques. One such method includes the use of hydrogen chloride gas in solvent-free conditions for the quantitative deprotection of the tert-butyl carbamate protecting group .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: Reduction reactions are less common for this compound due to the stability of the carbamate group.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate is used as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it useful in peptide synthesis .

Biology: The compound’s stability and reactivity make it useful in biological studies, particularly in the synthesis of biologically active molecules.

Medicine: In medicine, carbamate esters are often explored for their potential pharmacological activities

Industry: In the industrial sector, this compound is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate involves the interaction of the carbamate group with nucleophiles. The tert-butyl group provides steric hindrance, protecting the amine group during chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved .

Comparison with Similar Compounds

Uniqueness: The uniqueness of tert-butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate lies in its specific structure, which combines the steric hindrance of the tert-butyl group with the reactivity of the cyclopropyl and hydroxyethyl groups. This makes it particularly useful in selective protection and deprotection reactions in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8(6-12)7-4-5-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRCSAZNGYCTLR-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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